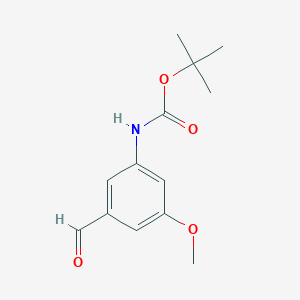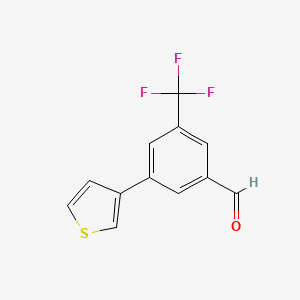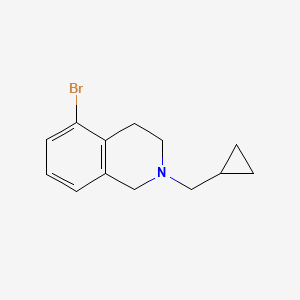
3-Methoxy-5-(pyridin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3 This compound features a benzoic acid core substituted with a methoxy group at the 3-position and a pyridin-3-yl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and 3-bromopyridine.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple the 3-methoxybenzoic acid with 3-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing efficient purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-carboxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives like 3-methoxy-5-(pyridin-3-yl)-2-bromobenzoic acid.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzoic acid: Lacks the pyridinyl group, making it less versatile in terms of functionalization.
5-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
3,5-Dimethoxybenzoic acid: Contains an additional methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
3-Methoxy-5-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridinyl groups, providing a balance of electronic effects and potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
3-methoxy-5-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-10(5-11(7-12)13(15)16)9-3-2-4-14-8-9/h2-8H,1H3,(H,15,16) |
Clave InChI |
ARFFCXFTWAXSFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)





![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)



![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)

